

# 1,3,5-Heptatriene CAS number and molecular formula

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## Compound of Interest

Compound Name: 1,3,5-Heptatriene

Cat. No.: B106202

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## An In-depth Technical Guide to 1,3,5-Heptatriene

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**1,3,5-Heptatriene**, a conjugated polyene with the molecular formula  $C_7H_{10}$ , exists as several geometric isomers, each possessing unique chemical and physical properties. This technical guide provides a comprehensive overview of **1,3,5-heptatriene**, focusing on its chemical identity, physicochemical properties, a representative synthetic protocol, and key chemical transformations. While direct applications in drug development are not widely documented in current literature, its conjugated system serves as a valuable structural motif in organic chemistry and may be of interest to researchers in the design of novel bioactive molecules.

### Chemical Identity and Molecular Formula

The molecular formula for **1,3,5-Heptatriene** is  $C_7H_{10}$ . Due to the presence of three double bonds, it can exist in various stereoisomeric forms. The Chemical Abstracts Service (CAS) has assigned different numbers to identify these specific isomers.

Isomer Name	CAS Number
(3E,5E)-1,3,5-Heptatriene	17679-93-5
(3E,5Z)-1,3,5-Heptatriene	24587-25-5
(3Z,5Z)-1,3,5-Heptatriene	30915-44-7
1,3,5-Heptatriene (unspecified)	2196-23-8

## Physicochemical and Spectroscopic Data

The properties of **1,3,5-heptatriene** can vary depending on the specific isomer. The following tables summarize key quantitative data for different forms of the molecule.

### Physical Properties

Property	(E,E)-1,3,5-Heptatriene	General 1,3,5-Heptatriene (Isomer Unspecified)
Molecular Weight	94.15 g/mol [1]	94.1564 g/mol [2]
Boiling Point	-	113.5 °C at 760 mmHg[2]
Density	-	0.744 g/cm <sup>3</sup> [2]
Refractive Index	-	1.455[2]
Vapor Pressure	-	24.5 mmHg at 25°C[2]
Flash Point	-	4.8 °C[2]
logP	3.0 (Computed)[1]	2.30470[2]

### Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **1,3,5-heptatriene** isomers.

Spectroscopy Type	Data for (E,E)-1,3,5-Heptatriene
$^{13}\text{C}$ NMR	Spectra available, though specific chemical shifts require access to spectral databases.[3]
Infrared (IR)	Vapor phase IR spectra are available.[3]
Mass Spec (MS)	Available through various databases, providing fragmentation patterns for structural elucidation. [3][4]
UV-Vis	As a conjugated triene, it is expected to absorb UV radiation at a longer wavelength compared to shorter polyenes like 1,3-butadiene due to a smaller HOMO-LUMO energy gap.[5] The absorption maximum is influenced by the specific geometry (E/Z isomerism) and the solvent.
GC Retention Index	Kovats retention indices have been reported for the (E,E)-isomer on different stationary phases: 781 (HP-5MS) and 798 (HP-5).[6] These values are useful for isomer separation and identification in complex mixtures.

## Experimental Protocols

### Representative Synthesis: Dehydrohalogenation of a Halo-alkene (Conceptual)

While a specific protocol for **1,3,5-heptatriene** is not readily available, a common method for the synthesis of conjugated polyenes is through elimination reactions. The synthesis of the related compound, 1,3,5-hexatriene, provides a relevant experimental framework. This procedure typically involves the dehydrobromination of a bromohexadiene using a base.

Materials:

- Precursor halo-heptadiene (e.g., a bromo-heptadiene)

- Base (e.g., potassium tert-butoxide, DBU)
- Anhydrous solvent (e.g., THF, DMSO)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- The halo-heptadiene precursor is dissolved in an anhydrous solvent under an inert atmosphere.
- The solution is cooled to a suitable temperature (e.g., 0 °C or lower) to control the reaction rate.
- A strong, non-nucleophilic base is added portion-wise to the solution.
- The reaction mixture is stirred at a controlled temperature for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).
- Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
- The aqueous and organic layers are separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).
- The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), and filtered.
- The solvent is removed under reduced pressure.
- The crude product is purified by distillation or chromatography to yield the desired **1,3,5-heptatriene** isomer.

Note: The choice of base, solvent, and reaction temperature can influence the stereochemical outcome of the final product.

# Chemical Reactivity and Potential Signaling

## Pathway Interactions

Conjugated trienes like **1,3,5-heptatriene** are known for their participation in pericyclic reactions, particularly electrocyclic reactions. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules and is dependent on whether the reaction is induced by heat (thermal) or light (photochemical).

While no specific biological signaling pathways involving **1,3,5-heptatriene** have been identified in the literature, the ability of small molecules to undergo specific conformational changes, such as those induced by light in electrocyclic reactions, is a concept explored in photopharmacology. This field aims to develop drugs that can be activated or deactivated with light, offering spatial and temporal control over their activity. The diagram below illustrates the general principle of a thermal  $6\pi$  electrocyclic reaction, a fundamental transformation for a 1,3,5-triene system.

Caption: Thermal  $6\pi$  electrocyclic ring-closing of a substituted **1,3,5-heptatriene** derivative.

This type of reversible isomerization is a key principle in the design of photoswitchable molecules. Although **1,3,5-heptatriene** itself has not been reported as a pharmacophore, its reactivity pattern could inspire the design of novel molecular switches for applications in drug delivery or as probes for biological systems.

## Conclusion

**1,3,5-Heptatriene** is a classic example of a conjugated polyene with a rich stereochemistry and reactivity. This guide has summarized its fundamental chemical and physical properties, provided a representative synthetic approach, and highlighted its characteristic electrocyclic reactions. While its direct role in drug development is not currently established, the principles of its chemical behavior, particularly its potential for controlled isomerization, are relevant to the broader field of medicinal chemistry and the design of stimuli-responsive therapeutic agents. Further research into the biological activities of substituted heptatrienes could reveal novel applications for this structural motif.

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